VERTOSINE

Description

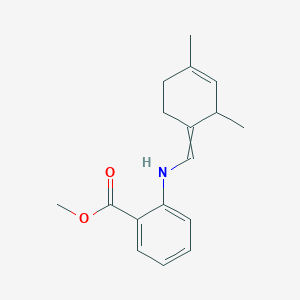

Vertosine, chemically identified as Triplal-methyl anthranilate, is a Schiff base derived from the reaction between 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde (Triplal) and methyl anthranilate. It is classified under the International Fragrance Association (IFRA) standards with the CAS registry number 68738-99-8 . The compound contains 50.9% restricted aldehyde content under IFRA regulations, ensuring compliance with safety guidelines for use in consumer products like perfumes and cosmetics .

Properties

CAS No. |

68738-99-8 |

|---|---|

Molecular Formula |

C17H21NO2 |

Molecular Weight |

271.35 g/mol |

IUPAC Name |

methyl 2-[(2,4-dimethylcyclohex-3-en-1-ylidene)methylamino]benzoate |

InChI |

InChI=1S/C17H21NO2/c1-12-8-9-14(13(2)10-12)11-18-16-7-5-4-6-15(16)17(19)20-3/h4-7,10-11,13,18H,8-9H2,1-3H3 |

InChI Key |

KDSJAOIHFZMUNK-UHFFFAOYSA-N |

SMILES |

CC1C=C(CCC1=CNC2=CC=CC=C2C(=O)OC)C |

Canonical SMILES |

CC1C=C(CCC1=CNC2=CC=CC=C2C(=O)OC)C |

Other CAS No. |

68738-99-8 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VERTOSINE typically involves the condensation of 2,4-dimethylcyclohex-3-en-1-one with methyl 2-aminobenzoate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and optimized reaction conditions can further improve the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

VERTOSINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoate ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Substituted benzoates with various nucleophiles.

Scientific Research Applications

VERTOSINE has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of VERTOSINE involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, and modulating their activity. It may also participate in redox reactions, influencing cellular processes and signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison: Vertosine vs. Triplal

This compound and Triplal share a direct structural relationship, with Triplal serving as the aldehyde precursor in this compound’s synthesis.

| Property | This compound | Triplal |

|---|---|---|

| CAS Number | 68738-99-8 | 68039-49-6 |

| Chemical Class | Schiff base (imine) | Aldehyde |

| Key Components | Triplal + Methyl anthranilate | 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde |

| Molecular Stability | High (Schiff base reduces volatility) | Moderate (prone to oxidation/evaporation) |

| IFRA Restriction | 50.9% restricted aldehyde content | Stricter limits due to higher sensitization |

Key Findings :

- Stability : this compound’s Schiff base structure enhances stability, reducing degradation and evaporation compared to Triplal .

- Safety : The Schiff base formation lowers Triplal’s free aldehyde content, aligning with IFRA’s safety thresholds for skin sensitization .

- Olfactory Profile : Triplal exhibits a fresh, green, citrus-like aroma , whereas this compound introduces subtle floral and fruity nuances from methyl anthranilate, broadening its application in complex fragrance formulations .

Functional Comparison: this compound vs. Other Schiff Bases

| Property | This compound | Aurantiol |

|---|---|---|

| Parent Aldehyde | Triplal | Hydroxycitronellal |

| Olfactory Notes | Green, citrus, floral | Floral, orange blossom |

| Applications | Fresh, herbal fragrances | Floral, sweet compositions |

| Regulatory Status | 50.9% restricted aldehyde (IFRA) | Varies by aldehyde content |

Key Findings :

- Functional Versatility: this compound’s green-citrus profile suits unisex and herbal fragrances, whereas Aurantiol’s sweeter notes dominate floral blends.

- Regulatory Compliance : Both compounds exemplify the industry’s shift toward stabilized Schiff bases to comply with allergen regulations while maintaining scent integrity.

Research and Regulatory Insights

- IFRA Standards : this compound’s restricted aldehyde content (50.9%) reflects a balance between olfactory performance and consumer safety, contrasting with stricter limits on free aldehydes like Triplal .

- Synthetic Advantages : Schiff base formation improves shelf life and reduces volatility, critical for long-lasting fragrance products .

- Market Trends : this compound’s adoption highlights the industry’s preference for modified compounds that meet regulatory demands without compromising sensory appeal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.